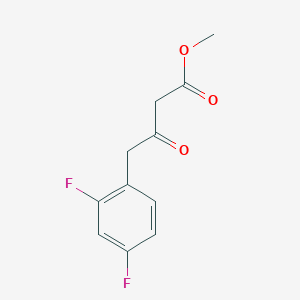

![molecular formula C17H16N2O B1649130 2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-83-9](/img/structure/B1649130.png)

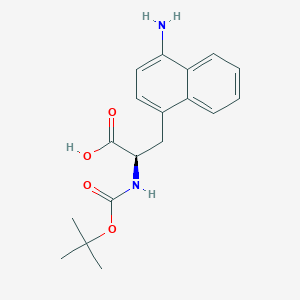

2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Descripción general

Descripción

2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (hereafter referred to as 2,5-DMP-7-MIPC) is an organic compound that has been studied in various scientific fields. It is a small molecule that has been used in various synthetic reactions and as a substrate for various enzymes. It has also been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Pyridine derivatives, including imidazo[1,2-a]pyridine, have significant clinical diversity . They are used as scaffolds in medicinal chemistry research and have been incorporated in a diverse range of drug candidates approved by the FDA .

- The nitrogen-bearing heterocycle pyridine and its analogous forms are precious sources of clinically useful agents . They have attracted increasing attention due to their ease of parallelization and testing potential .

-

Scientific Field: Pharmacology

- Pyridine-based molecules have been used in drug crafting, leading to the emergence of several potent and eligible candidates against a range of diversified diseases .

- For example, 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides exhibited potency and selectivity toward fungal and bacterial straining .

-

Scientific Field: Organic Chemistry

- 1H-Indole-3-carbaldehyde and its derivatives, which are structurally similar to your compound, are essential and efficient chemical precursors for generating biologically active structures .

- These compounds have been used in sustainable multicomponent reactions, which are high-yielding, operationally friendly, time- and cost-effective .

-

Scientific Field: Catalysis

-

Scientific Field: Biochemistry

-

Scientific Field: Synthetic Chemistry

- Pyridine derivatives have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- For example, lithium triisopropylboronates, which are more resistant to protodeboronation than regular boronic acids, have been used for Suzuki–Miyaura coupling .

-

Scientific Field: Enzymatic Reactions

-

Scientific Field: Catalysis

- Ivachtchenko et al. synthesized 2-imino-5-hydroxymethyl-8-methyl-2 H-pyrano[2,3-c] pyridine-3-(N-aryl) carboxamides that exhibited potency and selectivity (12.5–25 lg mL −1) toward fungal and bacterial straining and was also highly active in comparison with marketed drugs .

Propiedades

IUPAC Name |

2-(2,5-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-4-5-13(3)14(8-11)17-15(10-20)19-7-6-12(2)9-16(19)18-17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBFQQCDLLVODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(N3C=CC(=CC3=N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649047.png)

![(2-Chloro-6-fluorobenzyl) [2-(2-fluorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B1649048.png)

![[2-(2,3-Dimethylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649063.png)

![[5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649067.png)

![[2-(3-Fluorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649077.png)

![[2-(4-Chloro-3-methylphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649078.png)

![N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide](/img/structure/B1649092.png)

![[2-(4-Chloro-2-fluorophenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649100.png)